![molecular formula C19H26N2O B183103 1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea CAS No. 495376-13-1](/img/structure/B183103.png)
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea, commonly known as AAMU, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of adamantane, which is a bicyclic organic compound with a diamond-like structure. AAMU is a white crystalline powder that is soluble in organic solvents and has a melting point of 226-227°C. In
作用機序
The mechanism of action of AAMU is not fully understood. However, it has been suggested that AAMU inhibits the activity of enzymes that are involved in various cellular processes such as DNA replication, cell division, and protein synthesis. AAMU has also been shown to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
生化学的および生理学的効果
AAMU has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AAMU has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, AAMU has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV-1.
実験室実験の利点と制限
AAMU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. AAMU also exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, AAMU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. AAMU also has low bioavailability, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the research on AAMU. One potential direction is to explore the use of AAMU as a potential therapeutic agent for cancer, viral, and bacterial infections. Another direction is to study the mechanism of action of AAMU in more detail to better understand its biological effects. Additionally, the development of more potent and selective derivatives of AAMU could lead to the discovery of new therapeutic agents.
合成法
AAMU can be synthesized by reacting 1-adamantyl isocyanate with 4-methylbenzylamine in anhydrous toluene. The reaction is carried out at a temperature of 60-70°C for 12-16 hours under nitrogen atmosphere. The resulting product is then purified by recrystallization from ethanol to obtain pure AAMU.
科学的研究の応用
AAMU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. AAMU has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses such as influenza A and HIV-1. Additionally, AAMU has been shown to have antibacterial and antifungal activities.
特性
CAS番号 |
495376-13-1 |
|---|---|
製品名 |
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C19H26N2O/c1-13-2-4-14(5-3-13)12-20-18(22)21-19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,15-17H,6-12H2,1H3,(H2,20,21,22) |
InChIキー |
VXYPRGSATSUCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



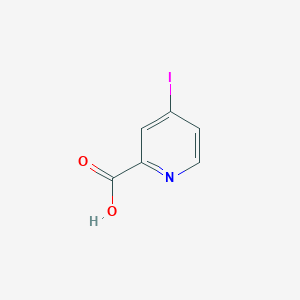
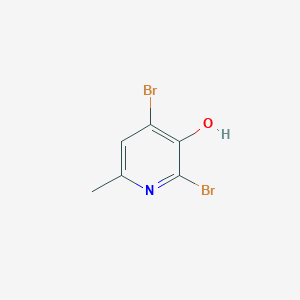

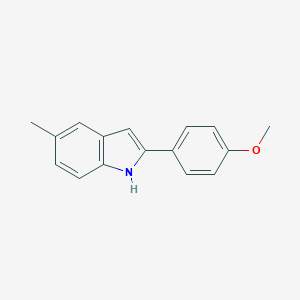
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
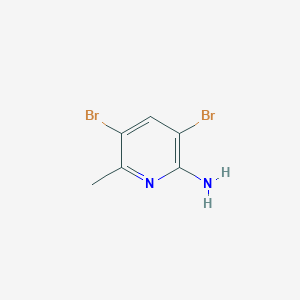

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
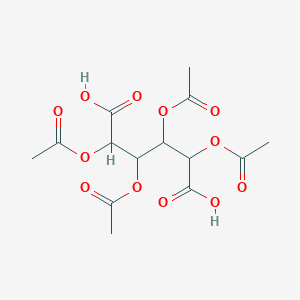
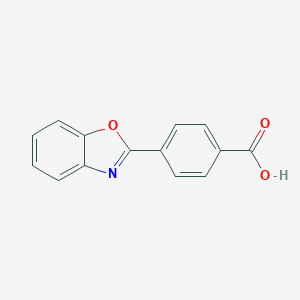
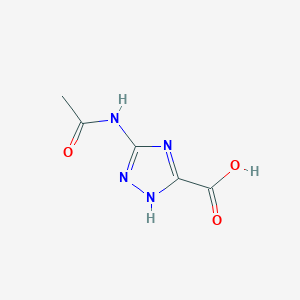
![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
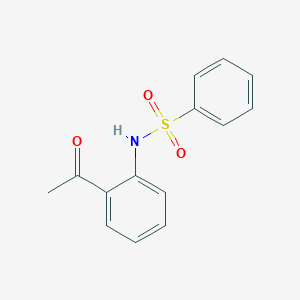
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)